molecular formula C6H7BBrNO2 B1520569 (6-Bromo-4-methylpyridin-3-yl)boronic acid CAS No. 1072945-75-5

(6-Bromo-4-methylpyridin-3-yl)boronic acid

Cat. No. B1520569
CAS RN: 1072945-75-5
M. Wt: 215.84 g/mol
InChI Key: SVONARQIVBDOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Bromo-4-methylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BBrNO2 . It has a molecular weight of 215.84 g/mol . The compound is also known by other names such as 6-Bromo-4-methylpyridine-3-boronic acid, and its CAS number is 1072945-75-5 .


Synthesis Analysis

The synthesis of boronic acids like “(6-Bromo-4-methylpyridin-3-yl)boronic acid” is a topic of ongoing research . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology has also been reported .


Molecular Structure Analysis

The IUPAC name for this compound is (6-bromo-4-methylpyridin-3-yl)boronic acid . The InChI string is InChI=1S/C6H7BBrNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 , and the Canonical SMILES string is B(C1=CN=C(C=C1C)Br)(O)O .


Chemical Reactions Analysis

Boronic acids are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is one of the most important applications of boronic acids .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.84 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 1 . The exact mass and monoisotopic mass are 214.97532 g/mol . The topological polar surface area is 53.4 Ų .

Mechanism of Action

The mechanism of action of boronic acids is not fully understood and is a topic of ongoing research . Boronic acids are known to form stable transition complexes with sugars and amino acids .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification . The precautionary statements include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

(6-bromo-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVONARQIVBDOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660631
Record name (6-Bromo-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-4-methylpyridin-3-yl)boronic acid

CAS RN

1072945-75-5
Record name (6-Bromo-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072945-75-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-4-methylpyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-Bromo-4-methylpyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(6-Bromo-4-methylpyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(6-Bromo-4-methylpyridin-3-yl)boronic acid
Reactant of Route 5
(6-Bromo-4-methylpyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(6-Bromo-4-methylpyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.